3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
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Description
3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H22N2O3S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
- This compound is involved in various synthesis reactions, particularly in the formation of pyrrolo[3,4-c]pyrazol-6-ones and 3-phenylhydrazones when reacted with hydrazine and phenylhydrazine. This indicates its versatility in synthesizing pyrazolone derivatives (Gein & Mar'yasov, 2015).
- It's also used in the synthesis of novel pyrroles, like 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles, indicating its utility in creating complex heterocyclic compounds (Vovk et al., 2010).
Chemical Properties and Structural Analysis
- Research has focused on exploring the chemical properties and potential applications of similar compounds. For instance, studies have analyzed the crystal structures of related thiochromeno[4,3-b]pyrrole esters to understand their conformations and chemical properties (Raja et al., 2015).
- Spectroscopic identification and molecular docking studies on similar compounds, like 5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4(propan-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one, offer insights into their molecular structure and potential biomedical applications (Shanmugapriya et al., 2022).
Biomedical Applications
- Compounds like 3-hydroxy-1-(2-hydroxypropyl)-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one have been studied as inhibitors of the Annexin A2−S100A10 protein interaction, indicating their potential in biomedical research and therapeutic applications (Reddy et al., 2011).
- The compound's structural analogs have been investigated for antimicrobial activity, highlighting its potential in developing new antimicrobial agents (Abdelhamid et al., 2010).
properties
IUPAC Name |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-14(2)16-8-10-17(11-9-16)20-19(21(27)18-6-4-15(3)5-7-18)22(28)23(29)26(20)24-25-12-13-30-24/h4-14,20,27H,1-3H3/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONZNSORGVXTEL-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)C(C)C)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one |
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